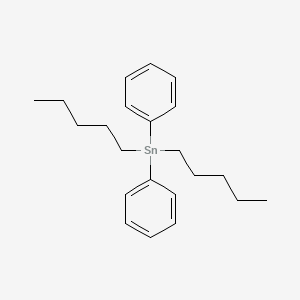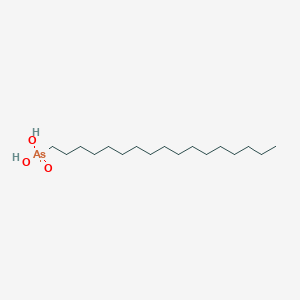
Heptadecylarsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecylarsonic acid is an organoarsenic compound characterized by a heptadecyl group attached to an arsonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadecylarsonic acid can be synthesized through the reaction of heptadecyl halides with sodium arsenite under controlled conditions. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Heptadecylarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptadecylarsonic oxide.
Reduction: Reduction reactions can convert this compound to its corresponding heptadecylarsine.
Substitution: The arsonic acid group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reactions often occur in the presence of catalysts or under acidic/basic conditions.
Major Products:
Oxidation: Heptadecylarsonic oxide.
Reduction: Heptadecylarsine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Heptadecylarsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of heptadecylarsonic acid involves its interaction with cellular components, leading to various biological effects. The compound can target specific enzymes and proteins, disrupting their normal function. This can result in antimicrobial or anticancer activity, depending on the context of its use.
Comparison with Similar Compounds
Heptadecylarsonic acid can be compared with other organoarsenic compounds such as:
- Phenylarsonic acid
- Methylarsonic acid
- Dimethylarsinic acid
Uniqueness: this compound is unique due to its long heptadecyl chain, which imparts distinct physicochemical properties compared to shorter-chain organoarsenic compounds. This can influence its solubility, reactivity, and biological activity.
Properties
CAS No. |
18855-19-1 |
|---|---|
Molecular Formula |
C17H37AsO3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
heptadecylarsonic acid |
InChI |
InChI=1S/C17H37AsO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19,20)21/h2-17H2,1H3,(H2,19,20,21) |
InChI Key |
BLGCDACAROJHCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


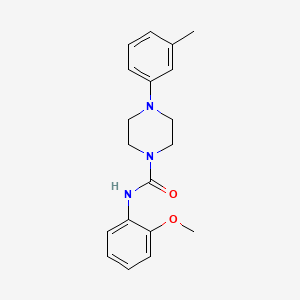
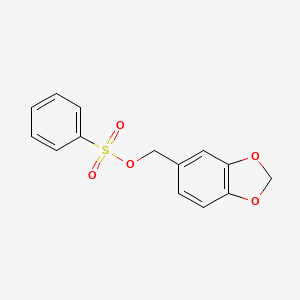



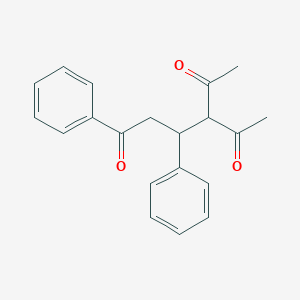




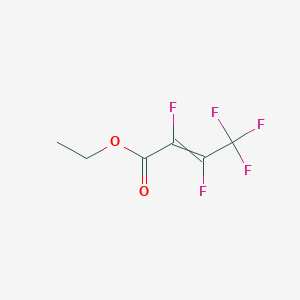
![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)

